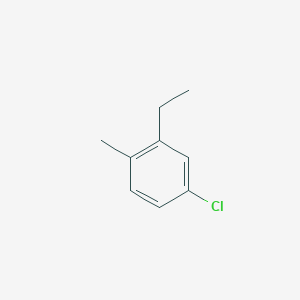
4-Chloro-2-ethyl-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the second position, and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the para position relative to the ethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-ethyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: Under specific conditions, the chlorine atom can be replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or FeBr3.
Major Products Formed:
Nitration: 4-Chloro-2-ethyl-1-methyl-2-nitrobenzene
Sulfonation: 4-Chloro-2-ethyl-1-methylbenzenesulfonic acid
Halogenation: 4-Chloro-2-ethyl-1-methyl-2,4-dichlorobenzene.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aromatic substitution reactions and their mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the leaving group (chlorine), forming a Meisenheimer complex, which then eliminates the leaving group to form the final product .
Comparación Con Compuestos Similares
4-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.
2-Chloro-1-methylbenzene: Chlorine is at the ortho position, affecting its reactivity and steric properties.
4-Chloro-2-methyl-1-ethylbenzene: Similar structure but different substitution pattern, influencing its chemical behavior
Uniqueness: 4-Chloro-2-ethyl-1-methylbenzene is unique due to its specific substitution pattern, which affects its reactivity and steric properties. The presence of both ethyl and methyl groups, along with the chlorine atom, makes it a valuable intermediate in various synthetic pathways and industrial applications .
Propiedades
Número CAS |
89032-09-7 |
|---|---|
Fórmula molecular |
C9H11Cl |
Peso molecular |
154.63 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-1-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 |
Clave InChI |
FWBCOFWYTCTDLO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















